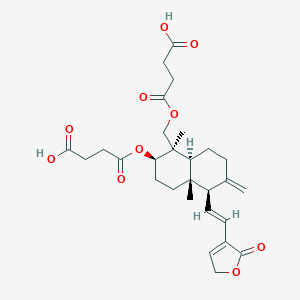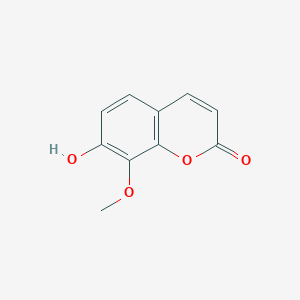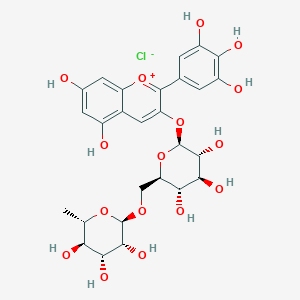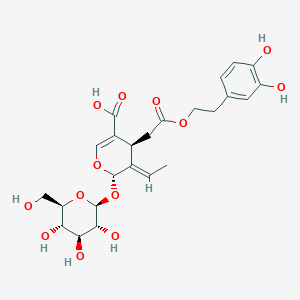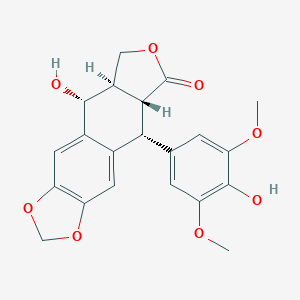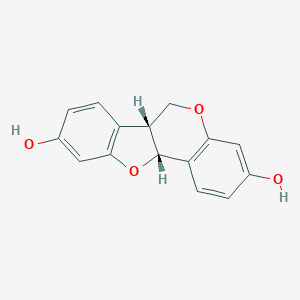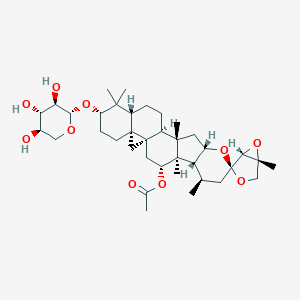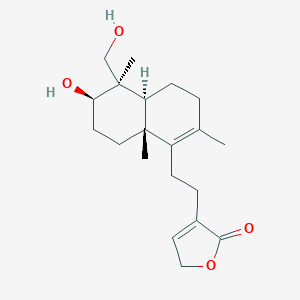
奎宁
描述
Cupreine is a naturally occurring alkaloid derived from the bark of cinchona trees. It is closely related to other cinchona alkaloids such as quinine and quinidine. Cupreine is known for its unique structure, which includes a free hydroxyl group at the 6’ position. This structural feature makes it a valuable compound in asymmetric organocatalysis, where it is used to facilitate stereoselective chemical reactions.
科学研究应用
Cupreine has a wide range of scientific research applications, including:
Chemistry: In asymmetric organocatalysis, cupreine is used to catalyze a variety of reactions, including the Morita–Baylis–Hillman reaction, 1,2-additions, and conjugate additions. Its ability to control enantioselectivity makes it a valuable tool in the synthesis of chiral compounds.
Biology: Cupreine and its derivatives are studied for their potential biological activities, including antimalarial and antimicrobial properties.
Medicine: Research is ongoing to explore the therapeutic potential of cupreine derivatives in treating various diseases, including malaria and bacterial infections.
Industry: Cupreine is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to produce high-value products with high enantiomeric purity.
作用机制
Target of Action
It’s known that cupreine is a class of bifunctional cinchona organocatalysts . These catalysts are highly pre-organized and can both coordinate to, and activate the components of a reaction in a well-defined manner .
Mode of Action
Cupreine interacts with its targets in a stereocontrolled process . The functional groups within these catalysts are highly pre-organized and can control enantioselectivity where other organocatalysts have failed
Biochemical Pathways
Cupreine and its derivatives have been demonstrated to be suited to a wide range of reaction processes . .
Result of Action
It’s known that cupreine and its derivatives often result in very good enantioinduction .
准备方法
Synthetic Routes and Reaction Conditions: Cupreine can be synthesized from quinine through a demethylation process. The demethylation is typically achieved using reagents such as boron tribromide or hydrobromic acid. The reaction conditions often involve refluxing the starting material with the demethylating agent in an appropriate solvent, such as dichloromethane or acetic acid.
Industrial Production Methods: Industrial production of cupreine involves the extraction of quinine from cinchona bark, followed by its chemical modification. The extraction process includes grinding the bark, followed by solvent extraction using organic solvents like ethanol or methanol. The extracted quinine is then subjected to demethylation to produce cupreine. The industrial process is optimized for high yield and purity, ensuring that the final product meets the required standards for use in various applications.
化学反应分析
Types of Reactions: Cupreine undergoes several types of chemical reactions, including:
Oxidation: Cupreine can be oxidized to form various derivatives, which can be used in further chemical transformations.
Reduction: Reduction reactions involving cupreine typically target the quinoline ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions include various cupreine derivatives, which can be further utilized in asymmetric synthesis and other chemical processes.
相似化合物的比较
- Quinine
- Quinidine
- Cinchonidine
- Cinchonine
- Cupreidine
Cupreine’s ability to control enantioselectivity in reactions where other organocatalysts fail highlights its uniqueness and makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMSYZSFUWQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871737 | |
| Record name | Cinchonan-6',9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-63-0 | |
| Record name | Cupreine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


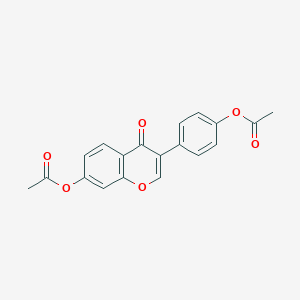

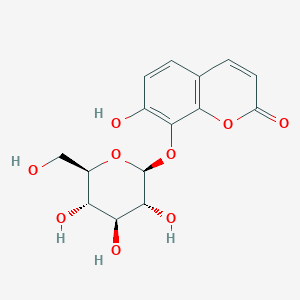

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)
